

Technical Guide: 1-(2-Amino-3,5-dibromophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Amino-3,5-dibromophenyl)ethanone
CAS No.: 13445-89-1
Cat. No.: B173223

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This technical guide provides a comprehensive overview of **1-(2-Amino-3,5-dibromophenyl)ethanone**, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

1-(2-Amino-3,5-dibromophenyl)ethanone is a halogenated aromatic ketone. The presence of an amino group, a carbonyl group, and two bromine atoms on the phenyl ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds. A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	13445-89-1	[1]
Molecular Formula	C ₈ H ₇ Br ₂ NO	[2]
Molecular Weight	292.96 g/mol	[2]
Purity	≥95% - 98%	[1][2]
InChI Key	QCVGGZUOSYNQKB- UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

The synthesis of **1-(2-Amino-3,5-dibromophenyl)ethanone** typically involves the bromination of a 2-aminoacetophenone precursor. While a specific detailed protocol for this exact compound is not readily available in the cited literature, a general and adaptable experimental procedure for the bromination of a related compound, 2-aminopyridine, can be followed. This procedure would require modification and optimization for the target molecule.

General Experimental Protocol (Adapted from the bromination of 2-aminopyridine):

Materials:

- 2-Aminoacetophenone
- Bromine
- Acetic Acid
- 40% Sodium Hydroxide Solution
- Water
- Petroleum Ether
- Three-necked flask, stirrer, dropping funnel, condenser, ice bath, filtration apparatus.

Procedure:

- Dissolve 2-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
- Cool the solution to below 20°C using an ice bath.
- Slowly add a solution of bromine (2.0 equivalents) in acetic acid dropwise with vigorous stirring over a period of 1 hour. The temperature should be maintained below 20°C initially and can be allowed to rise to 50°C as the reaction progresses to prevent the precipitation of the hydrobromide salt.
- After the addition is complete, continue stirring for an additional hour.
- Dilute the reaction mixture with water to dissolve any precipitate.
- Neutralize the solution with a 40% sodium hydroxide solution, with cooling and stirring, to precipitate the crude product.
- Collect the precipitate by filtration and wash with water until the washings are free of bromide ions.
- Dry the crude product. Further purification can be achieved by washing with hot petroleum ether to remove any over-brominated side products.[3]

Note: This is a generalized procedure and requires optimization of stoichiometry, reaction time, and temperature for the specific synthesis of **1-(2-Amino-3,5-dibromophenyl)ethanone**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1-(2-Amino-3,5-dibromophenyl)ethanone** is not extensively reported in the available literature. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Characteristics:

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to the aromatic protons, the amino group protons (likely a broad singlet), and the methyl protons of the acetyl group. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the amino and bromo substituents.
^{13}C NMR	Resonances for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbon.
FTIR (cm^{-1})	Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spec.	The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Drug Development and Medicinal Chemistry

1-(2-Amino-3,5-dibromophenyl)ethanone is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly quinazolines, which are known to possess a wide range of biological activities. The amino and acetyl groups provide reactive sites for cyclization reactions.

Synthesis of Quinazoline Derivatives

2-Aminoacetophenones are key starting materials for the synthesis of quinazolines.^{[4][5]} Various synthetic strategies, including catalyst- and solvent-free microwave-assisted reactions, have been developed to construct the quinazoline ring system from 2-aminoacetophenones

and other reagents like aldehydes and ammonium acetate.[4] The resulting quinazoline derivatives have been investigated for numerous pharmacological applications.

Potential Biological Activities of Derivatives

While the direct biological activity of **1-(2-Amino-3,5-dibromophenyl)ethanone** is not well-documented, its derivatives, particularly quinazolines, have shown significant potential in medicinal chemistry. Quinazoline-based compounds have been reported to exhibit a broad spectrum of bioactivities, including but not limited to:

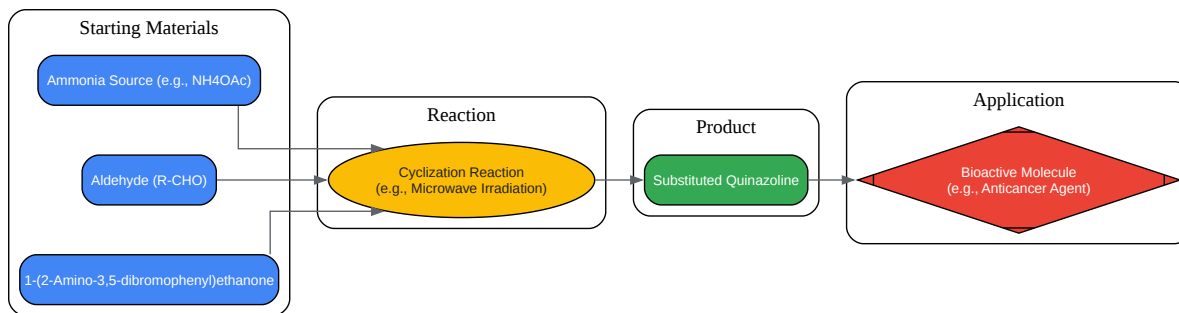
- **Anticancer Activity:** Many quinazoline derivatives have been developed as potent anticancer agents.[6]
- **Antimicrobial Activity:** The quinazoline scaffold is present in several compounds with antibacterial and antifungal properties.
- **Antiviral Activity:** Certain quinazolines have demonstrated efficacy against various viruses.[7]
- **Anti-inflammatory and Analgesic Effects:** Some 2,3-disubstituted quinazolin-4(3H)-ones have shown favorable analgesic and anti-inflammatory functions.[7]

The brominated phenyl ring of **1-(2-Amino-3,5-dibromophenyl)ethanone** can also be a key feature for modulating the pharmacological properties of the final compounds.

Visualized Workflows and Pathways

General Synthetic Pathway to Quinazolines

The following diagram illustrates a generalized synthetic workflow for the preparation of quinazoline derivatives starting from 2-aminoacetophenones, such as **1-(2-Amino-3,5-dibromophenyl)ethanone**.

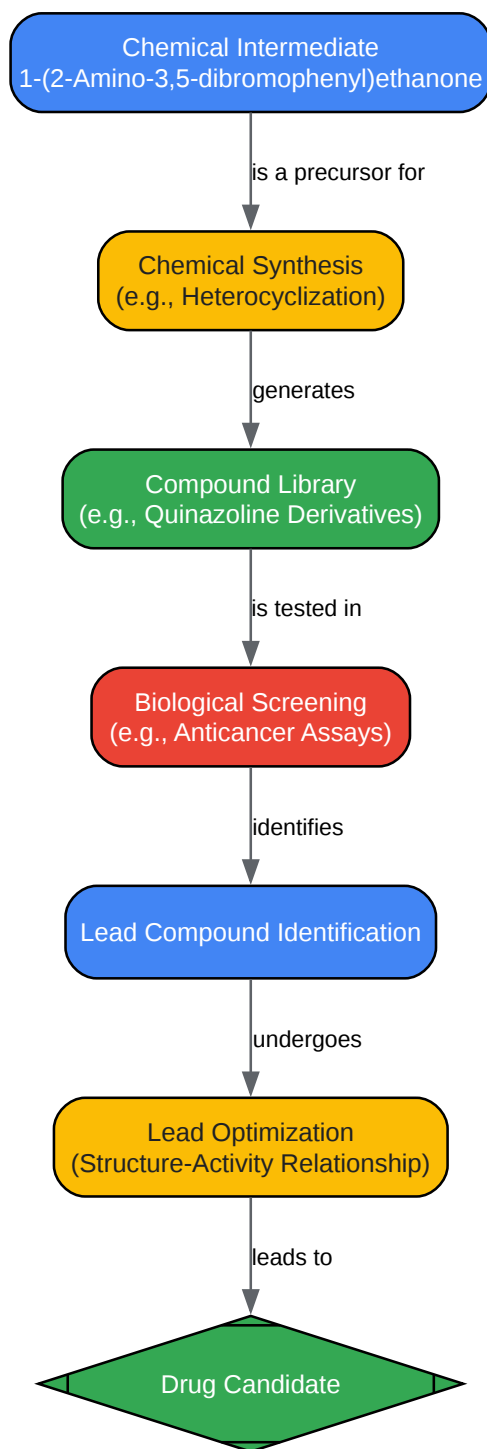


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Caption: Synthetic workflow for quinazoline-based bioactive molecules.

Logical Relationship in Drug Discovery

This diagram illustrates the logical progression from a chemical intermediate to a potential therapeutic agent, highlighting the role of **1-(2-Amino-3,5-dibromophenyl)ethanone** in this process.



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Caption: Drug discovery workflow from a chemical intermediate.

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